molecular formula C14H11F6N3O B2786458 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 241488-26-6

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2786458
CAS No.: 241488-26-6
M. Wt: 351.252
InChI Key: AXGIKNSNRYSNSI-UHFFFAOYSA-N
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Description

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a nitrogen-containing heterocyclic compound featuring a 1,8-naphthyridine core substituted with two electron-withdrawing trifluoromethyl groups at positions 2 and 4, and a morpholino moiety at position 5. This compound is of significant interest in medicinal chemistry due to its structural similarity to fluoroquinolones, which are known for their antibacterial activity via DNA gyrase inhibition . Notably, morpholino-substituted 1,8-naphthyridine derivatives have demonstrated potent anti-mycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv, with MIC values as low as 0.25 ± 0.04 mg mL⁻¹, comparable to standard drugs like rifampicin .

Properties

IUPAC Name

4-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c15-13(16,17)9-7-10(14(18,19)20)21-12-8(9)1-2-11(22-12)23-3-5-24-6-4-23/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGIKNSNRYSNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine typically involves multicomponent reactions and metal-catalyzed processes. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with an aldehyde or ketone in the presence of a catalyst. This reaction is often carried out under mild conditions, using solvents such as ethanol or water, and can be facilitated by the addition of acids or bases to optimize the yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and yield while minimizing waste and environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient reaction conditions, is often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, dihydro or tetrahydro naphthyridines, and substituted naphthyridine derivatives. These products can exhibit different physicochemical properties and biological activities, making them valuable for further research and applications .

Mechanism of Action

The mechanism of action of 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with essential cellular processes. For example, it may inhibit enzyme activity or disrupt cell membrane integrity, leading to cell death. In cancer cells, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Table 1: Comparison of 1,8-Naphthyridine Derivatives

Compound Name Substituents Key Activities MIC/Activity Values References
This compound Morpholino (C₇), CF₃ (C₂, C₄) Anti-tubercular, efflux pump inhibition 0.25 ± 0.04 mg mL⁻¹ (Mtb H37Rv)
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine Cl (C₇), CF₃ (C₂, C₄) Intermediate in synthesis; limited direct bioactivity reported N/A
7-(3,5-Dimethylpyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine Pyrazole (C₇), CF₃ (C₂, C₄) Ligand for coordination chemistry; potential fluorescence applications N/A
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine NH₂ (C₂), CF₃ (C₅, C₇) Antibiotic-modulating activity (synergism with fluoroquinolones) MIC reduction of fluoroquinolones by 4–8×

Key Observations:

Anti-Tubercular Activity: The morpholino-substituted derivative exhibits superior anti-tubercular activity compared to chloro- or pyrazole-substituted analogs. This is attributed to the morpholino group's ability to enhance target engagement, possibly through interactions with bacterial enzymes like DNA gyrase .

In contrast, the morpholino derivative directly inhibits Mtb growth, suggesting divergent mechanisms.

Physicochemical Properties: Trifluoromethyl groups universally improve lipophilicity and membrane permeability. However, the morpholino group balances this with increased solubility, reducing aggregation in biological systems compared to purely hydrophobic analogs like the pyrazole derivative .

Mechanistic Insights

  • Morpholino vs. Chloro: The morpholino group’s oxygen and nitrogen atoms enable hydrogen bonding with bacterial targets, whereas the chloro substituent primarily acts as a leaving group in synthetic intermediates .
  • Trifluoromethyl Positioning: Bis(trifluoromethyl) substitution at C₂ and C₄ (vs. C₅ and C₇) optimizes steric and electronic effects for DNA gyrase binding, as seen in fluoroquinolone analogs .

Biological Activity

7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological applications. The compound features a morpholine ring and two trifluoromethyl groups attached to a naphthyridine core, which contribute to its distinctive physicochemical properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, mechanisms of action, and comparisons with similar compounds.

  • Molecular Formula : C14H11F6N3O
  • Molecular Weight : 351.25 g/mol
  • CAS Number : 241488-26-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Efficacy Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound can disrupt essential cellular processes in microorganisms, potentially through mechanisms such as enzyme inhibition or disruption of cell membrane integrity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The results indicated:

  • IC50 Value : 25 µM after 48 hours of treatment.
  • The compound induced apoptosis in treated cells, as evidenced by increased levels of cleaved caspase-3 and PARP.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells.

  • Antimicrobial Mechanism :
    • Inhibition of key enzymes involved in metabolic pathways.
    • Disruption of cell membrane integrity leading to cell lysis.
  • Anticancer Mechanism :
    • Induction of apoptosis via activation of intrinsic pathways.
    • Inhibition of signaling pathways critical for cancer cell survival and proliferation.

Comparison with Similar Compounds

When compared to other naphthyridine derivatives, such as 2,7-naphthyridine derivatives, this compound shows enhanced biological activities due to the presence of morpholine and trifluoromethyl groups. These modifications improve solubility and bioavailability, making it a promising candidate for further development in therapeutic applications.

Table 2: Comparison with Selected Naphthyridine Derivatives

CompoundAntimicrobial ActivityAnticancer Activity (IC50)
This compoundYes25 µM
2-NaphthyridineModerate>50 µM
6-Chloro-2-naphthyridineLow>100 µM

Q & A

Q. What synthetic methodologies are effective for introducing morpholino and trifluoromethyl groups into the 1,8-naphthyridine scaffold?

The morpholino group can be introduced via nucleophilic substitution reactions using morpholine under elevated temperatures (e.g., 140°C in a sealed tube for 12 hours) . For trifluoromethylation, halogen-exchange reactions or direct trifluoromethylation using reagents like CF₃Cu are common. Ionic liquid-catalyzed Friedländer reactions are also effective for constructing the naphthyridine core, enabling compatibility with electron-withdrawing groups like trifluoromethyl .

Q. How can the purity and structural integrity of 7-Morpholino-2,4-bis(trifluoromethyl)[1,8]naphthyridine be validated?

Use a combination of analytical techniques:

  • NMR spectroscopy to confirm substituent positions and morpholino integration.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and stereochemistry .
  • HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Q. What in vitro assays are suitable for preliminary evaluation of anticancer activity for this compound?

  • Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., MCF7 for breast cancer), with IC₅₀ values compared to standards like staurosporine .
  • DNA intercalation studies : Fluorescence quenching or ethidium bromide displacement assays to assess binding to double-stranded DNA .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .

Q. What are the key pharmacological properties reported for 1,8-naphthyridine derivatives with morpholino/trifluoromethyl substituents?

  • Anticancer : DNA intercalation and topoisomerase inhibition (e.g., IC₅₀ values ≤7.89 µM in MCF7 cells) .
  • Antimicrobial : Activity against Mycobacterium tuberculosis (MIC values as low as 0.25 mg/mL) .
  • Anti-inflammatory : Suppression of COX-2 and TNF-α in preclinical models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer efficacy of this compound?

  • Substituent variation : Replace morpholino with piperidine or thiomorpholine to modulate lipophilicity and target affinity .
  • Trifluoromethyl positioning : Compare 2,4-bis(trifluoromethyl) vs. mono-substituted analogs to balance electronic effects and steric hindrance .
  • Hybrid analogs : Conjugate with pyrazole or triazole moieties to enhance DNA binding (e.g., derivatives with IC₅₀ <2 µM in MCF7) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate studies using identical cell lines (e.g., MCF7 vs. HeLa) and protocols (e.g., 48-hr vs. 72-hr incubation) .
  • Purity verification : Ensure compounds are ≥95% pure via HPLC to exclude confounding effects from impurities .
  • Mechanistic follow-up : Use knockout cell lines (e.g., p53-null) or enzyme-specific inhibitors to confirm target engagement .

Q. What strategies improve the bioavailability of this compound?

  • Prodrug design : Convert morpholino to a phosphate ester for enhanced solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve plasma half-life .
  • Metabolic stability : Assess hepatic microsomal degradation and introduce deuterium at labile C-H bonds .

Q. How to evaluate the compound’s potential for off-target effects in neurological applications?

  • Receptor profiling : Screen against adenosine (A₂A), adrenergic (β₃), and serotonin (5-HT₃) receptors using radioligand binding assays .
  • CYP450 inhibition : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .
  • In vivo neurotoxicity : Perform open-field and rotarod tests in rodent models at therapeutic doses .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace toxic solvents (e.g., DMF) with ionic liquids to improve reaction yields and sustainability .
  • Data Reproducibility : Use centralized compound libraries (e.g., SelleckChem) for benchmarking biological activity .
  • Advanced Characterization : Employ DFT calculations to predict electronic properties and correlate with experimental bioactivity .

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